molecular formula C8H7NO3S B2386316 3-Benzofuransulfonamide CAS No. 1158787-43-9

3-Benzofuransulfonamide

Cat. No.: B2386316
CAS No.: 1158787-43-9
M. Wt: 197.21
InChI Key: NNJIGDHOUPBYOR-UHFFFAOYSA-N
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Description

3-Benzofuransulfonamide is a synthetic compound derived from the benzofuran family. Benzofuran compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, which includes a benzofuran ring fused with a sulfonamide group, makes it a compound of interest in various scientific fields.

Mechanism of Action

Target of Action

3-Benzofuransulfonamide, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to interact with various clinically approved targets . Sulfonamides, a class of compounds to which this compound belongs, have a plethora of drug targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial properties . Sulfonamides, in general, are known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

It has been reported that one of the targets achieved with most of the more recent benzofuran derivatives is improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may have similar molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that sulfonamides, due to their biological activity and high resistance to biodegradation, may lead to long residence times in both water and soil matrices .

Biochemical Analysis

Biochemical Properties

3-Benzofuransulfonamide, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, contributing to the compound’s biological activities . For instance, benzofuran compounds have been shown to exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities .

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, sulfonamide drugs are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuransulfonamide typically involves the reaction of benzofuran with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-Benzofuransulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and polymers.

Comparison with Similar Compounds

    Benzofuran: Shares the benzofuran ring but lacks the sulfonamide group.

    Sulfonamide: Contains the sulfonamide group but lacks the benzofuran ring.

    Benzofuransulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.

Uniqueness: 3-Benzofuransulfonamide’s unique combination of the benzofuran ring and sulfonamide group provides it with distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.

Biological Activity

3-Benzofuransulfonamide, a compound within the benzofuran family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core with a sulfonamide functional group. This structure contributes to its unique chemical properties and biological activities. The presence of the sulfonamide moiety is particularly significant, as it enhances the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds related to this class have shown significant antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating strong cytotoxic effects while displaying minimal toxicity towards normal cell lines like HEK-293 .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (μM)Toxicity to HEK-293
This compoundMDA-MB-231 (Breast)5.2 - 22.2Low
Other derivativesVarious (e.g., SKOV-3)VariesModerate

Kinase Inhibition

This compound and its derivatives have been evaluated for their kinase inhibitory activity. One study found that a related compound exhibited selective inhibition against several kinases, which are critical in cancer progression and treatment resistance . The screening involved nine different kinases, demonstrating the potential of these compounds in targeted cancer therapies.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : Research indicates that at concentrations around 5 μM, some derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .
  • Inhibition of Tumor Growth : Compounds have been shown to inhibit tumor growth through various mechanisms, including disruption of cell cycle progression and modulation of signaling pathways associated with survival and proliferation.
  • Interaction with Protein Targets : The sulfonamide group enhances binding affinity to specific protein targets, including enzymes involved in cancer metabolism and proliferation.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Study on Antidiabetic Effects : Coumarin-based sulfonamides were noted for their effectiveness in treating Type 2 diabetes mellitus (T2DM) without causing adverse effects like weight gain or hypoglycemia . This suggests that benzofuran derivatives could similarly possess beneficial metabolic effects.
  • 5-HT6 Receptor Antagonism : A derivative was identified as a potential antagonist of the 5-HT6 receptor, which plays a role in cognitive function and mood regulation . This finding opens avenues for exploring its use in psychiatric disorders.

Properties

IUPAC Name

1-benzofuran-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJIGDHOUPBYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the above prepared benzofuran-3-sulfonyl chloride (0.104 g, 0.480 mmol) was added ammonia (6 eq., 0.5 M in dioxane) and the mixture stirred for one night at 50° C. Evaporation of the solvent, followed by flash chromatography (SiO2, heptane/AcOEt=7/3) and direct crystallization from heptane/AcOEt, generated 0.036 g of the title compound as off-white crystals. Extensive nOE measurements and 13C-NMR NMR corroborated the structure.
Quantity
0.104 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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